1-(2-Methylbenzyl)piperazine
Overview
Description
1-(2-Methylbenzyl)piperazine is an organic compound with the molecular formula C12H18N2. It is a derivative of piperazine, where one of the hydrogen atoms on the nitrogen is replaced by a 2-methylbenzyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
1-(2-Methylbenzyl)piperazine primarily targets the respiratory system . It is known to cause respiratory irritation .
Mode of Action
It has been used to synthesize a new charge transfer complex (ctc) with the π-acceptor p-chloranil (p-chl), which is characterized spectrophotometrically . The quantitative estimation of electronic interaction of the acceptor with the donor has been examined in acetonitrile (AN) .
Pharmacokinetics
It is known that the compound has a molecular weight of 19028 , a density of 0.998 g/mL at 25 °C , and a boiling point of 77-80 °C/0.1 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed .
Action Environment
The action of this compound can be influenced by environmental factors. For safe storage, it should be kept in a cool place, with the container tightly closed in a dry and well-ventilated place . It is also important to avoid inhalation of vapor or mist .
Biochemical Analysis
Biochemical Properties
1-(2-Methylbenzyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain G-protein coupled receptors (GPCRs), which play a pivotal role in cell signaling . Additionally, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound’s interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other substrates . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological and biochemical changes. For instance, high doses of this compound have been associated with toxic effects, such as liver and kidney damage . Threshold effects have also been observed, where a specific dosage is required to elicit a noticeable response in the animal model.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. The interaction with specific enzymes and cofactors can also alter metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes, influencing its localization and accumulation within specific tissues . This distribution pattern can affect the compound’s activity and function, as well as its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylbenzyl)piperazine can be synthesized through the reaction of piperazine with 2-methylbenzyl chloride. The reaction typically occurs in a solvent such as tetrahydrofuran under reflux conditions. The general procedure involves dissolving anhydrous piperazine in tetrahydrofuran, followed by the dropwise addition of 2-methylbenzyl chloride. The mixture is then refluxed for several hours, and the progress of the reaction is monitored using thin-layer chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylbenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound, such as amines.
Substitution: Substituted benzyl derivatives, depending on the substituent introduced.
Scientific Research Applications
1-(2-Methylbenzyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs targeting the central nervous system.
Comparison with Similar Compounds
1-(3-Methylbenzyl)piperazine: Similar structure but with the methyl group in the 3-position.
1-(2-Hydroxyethyl)piperazine: Contains a hydroxyethyl group instead of a methylbenzyl group.
1-(2-Methoxyphenyl)piperazine: Features a methoxyphenyl group in place of the methylbenzyl group.
Uniqueness: 1-(2-Methylbenzyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with neurotransmitter receptors makes it a valuable compound in neuropharmacological research .
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-11-4-2-3-5-12(11)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVNOUKHAZXMJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201290 | |
Record name | 1-(2-Methylbenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5321-47-1 | |
Record name | 1-[(2-Methylphenyl)methyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5321-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methylbenzyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005321471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Methylbenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-methylbenzyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.804 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(2-Methylbenzyl)piperazine interact with DNA?
A1: The research paper investigates the formation of a charge transfer complex between this compound, acting as an electron donor, and DNA. [] This suggests that the compound might interact with DNA through electrostatic interactions and charge transfer mechanisms. Further details on the specific binding sites and the nature of the interaction would require a deeper analysis of the study results.
Q2: What spectroscopic techniques were used to study the interaction between this compound and DNA?
A2: Although not explicitly stated in the abstract, the title mentions "Spectroscopic Studies". [] This suggests that techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and potentially infrared (IR) spectroscopy might have been employed to characterize the charge transfer complex and investigate the interaction between this compound and DNA.
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